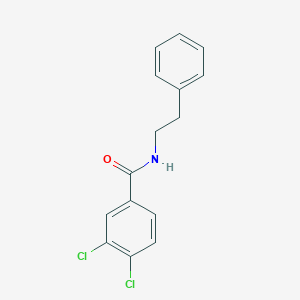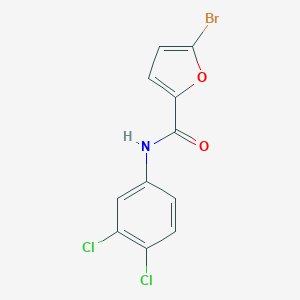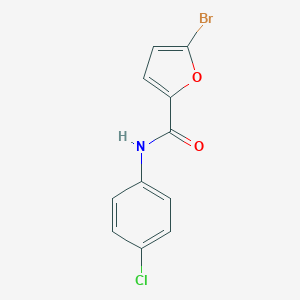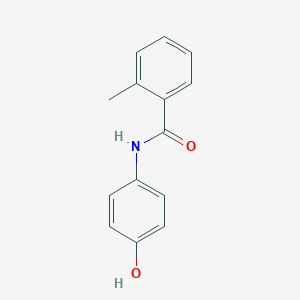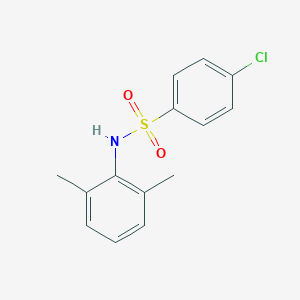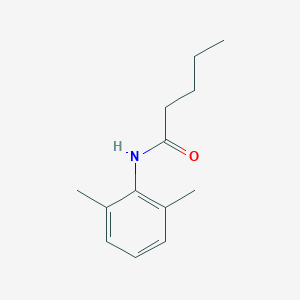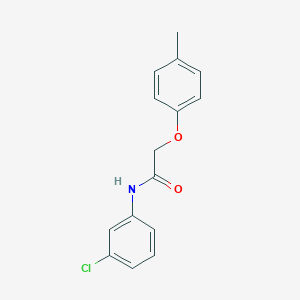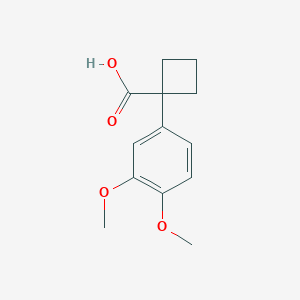
N-(2-Benzoyl-4-chlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Benzoyl-4-chlorophenyl)propanamide, also known as BCP, is a chemical compound that has been widely studied for its potential applications in scientific research. BCP is a member of the class of compounds known as benzamides, which have been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Aplicaciones Científicas De Investigación
N-(2-Benzoyl-4-chlorophenyl)propanamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells. In neuroscience, N-(2-Benzoyl-4-chlorophenyl)propanamide has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and inflammation. N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules. N-(2-Benzoyl-4-chlorophenyl)propanamide has also been shown to have analgesic effects by reducing pain sensitivity in animal models. In addition, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-Benzoyl-4-chlorophenyl)propanamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have a range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using N-(2-Benzoyl-4-chlorophenyl)propanamide in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers and study subjects.
Direcciones Futuras
There are several future directions for research on N-(2-Benzoyl-4-chlorophenyl)propanamide. One area of interest is the development of N-(2-Benzoyl-4-chlorophenyl)propanamide derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of N-(2-Benzoyl-4-chlorophenyl)propanamide's potential as a treatment for various diseases, including neurodegenerative diseases and cancer. Finally, further research is needed to fully understand the mechanism of action of N-(2-Benzoyl-4-chlorophenyl)propanamide and its potential as a tool for studying various biological processes.
Conclusion:
In conclusion, N-(2-Benzoyl-4-chlorophenyl)propanamide, or N-(2-Benzoyl-4-chlorophenyl)propanamide, is a chemical compound with a range of potential applications in scientific research. N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have anti-inflammatory, analgesic, and antitumor effects, and has been studied for its potential as a treatment for various diseases. While N-(2-Benzoyl-4-chlorophenyl)propanamide has several advantages as a tool for studying biological processes, its potential toxicity must be carefully monitored. Further research is needed to fully understand the mechanism of action of N-(2-Benzoyl-4-chlorophenyl)propanamide and its potential as a tool for scientific research.
Métodos De Síntesis
The synthesis of N-(2-Benzoyl-4-chlorophenyl)propanamide involves the reaction of 4-chlorobenzoyl chloride with 2-amino-3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-Benzoyl-4-chlorophenyl)propanamide as a white crystalline solid with a melting point of 148-150°C.
Propiedades
Número CAS |
14018-22-5 |
|---|---|
Fórmula molecular |
C16H14ClNO2 |
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-chlorophenyl)propanamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-15(19)18-14-9-8-12(17)10-13(14)16(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,19) |
Clave InChI |
LHRZRGGLGJJCEK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



